Cas no 1416438-46-4 (Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate structure
1416438-46-4 structure
商品名:Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
CAS番号:1416438-46-4
MF:C15H21BrN2O2
メガワット:341.243443250656
CID:4937784

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate 化学的及び物理的性質

名前と識別子

    • TERT-BUTYL 7-BROMO-9-METHYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-4(5H)-CARBOXYLATE
    • Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
    • インチ: 1S/C15H21BrN2O2/c1-10-7-12(16)8-11-9-18(6-5-17-13(10)11)14(19)20-15(2,3)4/h7-8,17H,5-6,9H2,1-4H3
    • InChIKey: JQAYIPAYPDODLB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C2=C(C=1)CN(C(=O)OC(C)(C)C)CCN2

計算された属性

  • せいみつぶんしりょう: 340.07864 g/mol
  • どういたいしつりょう: 340.07864 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6
  • ぶんしりょう: 341.24
  • 疎水性パラメータ計算基準値(XlogP): 3.4

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019100449-1g
Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1h-benzo[e][1,4]diazepine-4(5h)-carboxylate
1416438-46-4 95%
1g
573.30 USD 2021-06-17
Chemenu
CM503470-1g
tert-Butyl7-bromo-9-methyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
1416438-46-4 97%
1g
$573 2022-06-13

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate 関連文献

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylateに関する追加情報

Comprehensive Overview of Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate (CAS No. 1416438-46-4)

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate (CAS No. 1416438-46-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the benzodiazepine class, a well-known scaffold in medicinal chemistry, often associated with central nervous system (CNS) modulation. However, its derivative, 7-bromo-9-methyl, introduces distinct reactivity and functionalization opportunities, making it valuable for drug discovery and material science.

The tert-butyl carboxylate moiety in this compound enhances its stability and solubility, which is critical for synthetic applications. Researchers frequently explore such N-protected intermediates for constructing complex heterocycles or as precursors in multi-step syntheses. The presence of the bromine substituent at the 7-position offers a versatile handle for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, aligning with modern trends in green chemistry and atom-economical transformations.

In recent years, the demand for highly functionalized benzodiazepines has surged, driven by their applications in small-molecule therapeutics and bioconjugation. For instance, CAS No. 1416438-46-4 has been investigated in the context of targeted drug delivery and proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in oncology and neurodegenerative disease research. Users searching for "benzodiazepine building blocks" or "7-bromo substituted heterocycles" often encounter this compound as a key intermediate.

From a synthetic perspective, the 2,3-dihydro-1H-benzo[E][1,4]diazepine core of this molecule is notable for its conformational rigidity, which can influence binding affinity in drug-receptor interactions. Computational chemists and medicinal researchers frequently query "diazepine derivatives for drug design" or "tert-butyl protected amines" to identify compounds like Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate for virtual screening libraries.

Another trending topic linked to this compound is its role in high-throughput screening (HTS) and fragment-based drug discovery (FBDD). Its balanced lipophilicity, attributed to the methyl and bromo groups, makes it a candidate for optimizing pharmacokinetic properties. Searches such as "br-substituted diazepines in HTS" reflect industry interest in structurally diverse scaffolds for lead optimization.

Environmental and regulatory considerations also play a role in the compound's relevance. With increasing emphasis on sustainable synthesis, researchers explore metal-free functionalization of brominated derivatives like CAS No. 1416438-46-4. Queries like "eco-friendly bromination methods" or "benzo[E]diazepine carboxylate stability" highlight these concerns.

In summary, Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate (CAS No. 1416438-46-4) represents a multifaceted tool in modern chemistry. Its applications span from medicinal chemistry to materials science, addressing contemporary challenges in drug development and sustainable synthesis. As interest grows in tailored heterocycles and precision molecular design, this compound continues to be a subject of innovation and exploration.

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